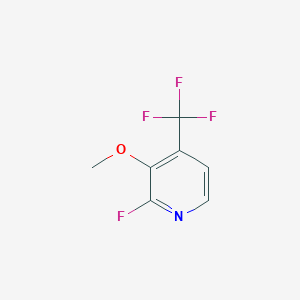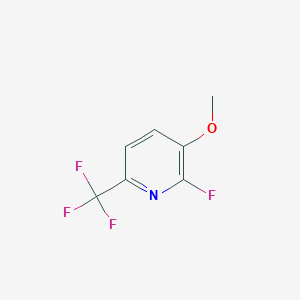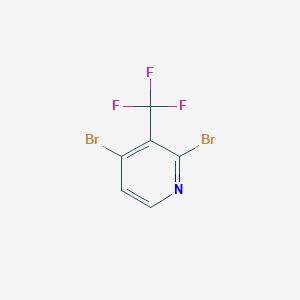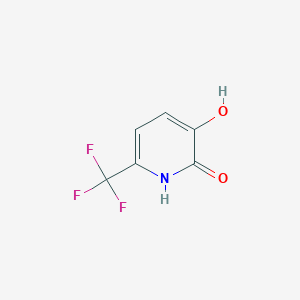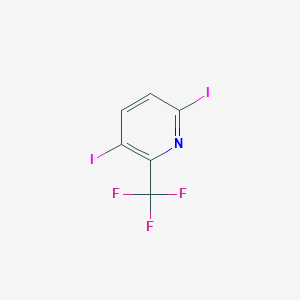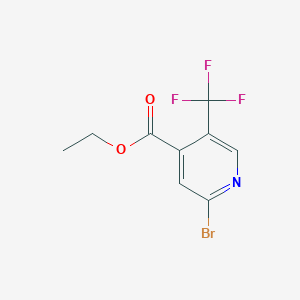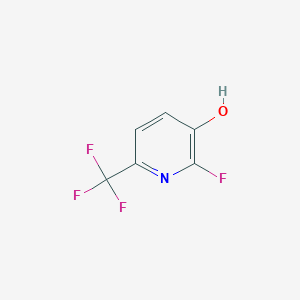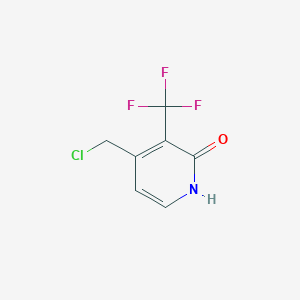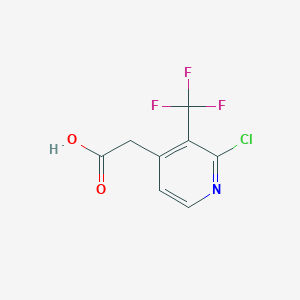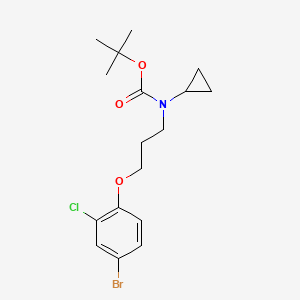
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate
Overview
Description
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate, also known by its chemical formula C₁₁H₁₈BrClNO₃ , is a compound with a molecular weight of 292.17 g/mol . It falls under the category of carbamates and is characterized by its tert-butyl group and the presence of bromine and chlorine atoms.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl ring, a tert-butyl group, and a carbamate moiety. The 3D representation reveals the arrangement of these components .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate is a significant intermediate in organic synthesis. For instance, it plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004). This application underscores its utility in creating structurally complex and stereochemically precise molecules.
Role in Antimicrobial Research
Research indicates the potential of this compound derivatives in antimicrobial applications. One study discussed the synthesis of substituted phenyl azetidines, which demonstrated antimicrobial activity (Doraswamy & Ramana, 2013). Such findings are significant for developing new antimicrobial agents.
Applications in Chemical Reactions
The compound is also used in various chemical reactions, such as the Diels‐Alder reaction, demonstrating its versatility in organic chemistry. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, is used in the preparation and Diels‐Alder reaction of a 2‐Amido substituted furan (Padwa, Brodney, & Lynch, 2003).
Exploring Molecular Structures
The compound aids in exploring molecular structures and interactions, as seen in studies involving crystallography and molecular analysis. An example includes the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which involved tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate (Baillargeon et al., 2017). Such studies are crucial for understanding molecular behavior and properties.
properties
IUPAC Name |
tert-butyl N-[3-(4-bromo-2-chlorophenoxy)propyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClNO3/c1-17(2,3)23-16(21)20(13-6-7-13)9-4-10-22-15-8-5-12(18)11-14(15)19/h5,8,11,13H,4,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRBQPPVOPGKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCOC1=C(C=C(C=C1)Br)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





